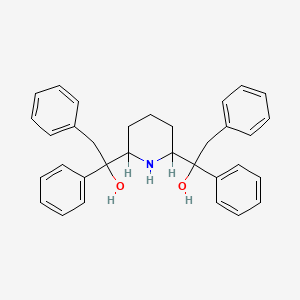
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted at the 2 and 6 positions with phenylbenzylhydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine typically involves multi-step organic synthesis. One common method starts with the preparation of the piperidine ring, followed by the introduction of phenylbenzylhydroxymethyl groups at the 2 and 6 positions. This can be achieved through a series of reactions including alkylation, reduction, and hydroxylation. Specific conditions such as the use of strong bases, reducing agents like sodium borohydride, and solvents like tetrahydrofuran are often employed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysis has been explored to streamline the synthesis process, making it more sustainable and efficient. For example, whole-cell biocatalysis using recombinant microbial cells has been demonstrated to be effective in producing related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce more saturated piperidine derivatives.
Applications De Recherche Scientifique
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin-crossover properties.
2,6-Bis(4-methylbenzylidene)cyclohexanone: Used in the synthesis of biologically active pyrimidine derivatives.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Efficient lipophilic ligands for selective extraction of metal ions.
Uniqueness
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
58451-86-8 |
|---|---|
Formule moléculaire |
C33H35NO2 |
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
1-[6-(1-hydroxy-1,2-diphenylethyl)piperidin-2-yl]-1,2-diphenylethanol |
InChI |
InChI=1S/C33H35NO2/c35-32(28-18-9-3-10-19-28,24-26-14-5-1-6-15-26)30-22-13-23-31(34-30)33(36,29-20-11-4-12-21-29)25-27-16-7-2-8-17-27/h1-12,14-21,30-31,34-36H,13,22-25H2 |
Clé InChI |
OSIAKYRUAHXXOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC(C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(CC4=CC=CC=C4)(C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















